molecular formula C10H18N2O5 B12931913 (7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate

(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate

Cat. No.: B12931913
M. Wt: 246.26 g/mol
InChI Key: UIKUDAUWYIZTCD-WLYNEOFISA-N
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Description

(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methoxy group at the 7th position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process may involve crystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, similar in structure to the pyrrolo[1,2-a]pyrazine core.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom, often used as a building block in organic synthesis.

    Spiropyrans: Compounds with a spirocyclic structure that can undergo reversible isomerization, similar to the structural flexibility of (7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methoxy group at the 7th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(7S,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid

InChI

InChI=1S/C8H16N2O.C2H2O4/c1-11-8-4-7-5-9-2-3-10(7)6-8;3-1(4)2(5)6/h7-9H,2-6H2,1H3;(H,3,4)(H,5,6)/t7-,8+;/m1./s1

InChI Key

UIKUDAUWYIZTCD-WLYNEOFISA-N

Isomeric SMILES

CO[C@H]1C[C@@H]2CNCCN2C1.C(=O)(C(=O)O)O

Canonical SMILES

COC1CC2CNCCN2C1.C(=O)(C(=O)O)O

Origin of Product

United States

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